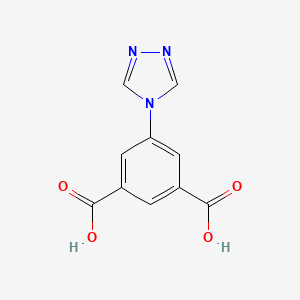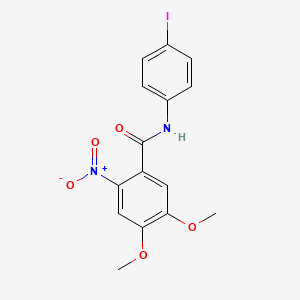![molecular formula C17H25NO B6080126 3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6080126.png)
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine, commonly known as MPPP, is a synthetic compound that belongs to the family of piperidine drugs. MPPP has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
MPPP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, MPPP can improve the symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
MPPP has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and depression. However, MPPP can also have adverse effects on the body, including cardiovascular and respiratory effects.
実験室実験の利点と制限
MPPP has been widely used in scientific research studies due to its potential therapeutic applications in the treatment of neurological disorders. However, MPPP can be difficult to synthesize, and its use is limited due to its potential adverse effects on the body.
将来の方向性
There are several future directions for research involving MPPP. One potential area of research is the development of new and improved synthesis methods for MPPP. Another potential area of research is the investigation of MPPP's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease. Additionally, further research is needed to better understand the adverse effects of MPPP on the body and to develop strategies to minimize these effects.
合成法
MPPP is synthesized by the reaction between 1-methyl-4-phenyl-4-propionoxypiperidine and 2-bromo-1,2-diphenylethane in the presence of a palladium catalyst. The resulting compound is then reduced to MPPP using lithium aluminum hydride.
科学的研究の応用
MPPP has been used in various scientific research studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. MPPP has been shown to increase dopamine levels in the brain, which is important for the treatment of Parkinson's disease.
特性
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-17(19)18-12-6-8-15(13-18)10-11-16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVJWZQGFBZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenyl)ethyl]-1-propionylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B6080095.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6080107.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6080116.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B6080118.png)